molecular formula C21H22N2O8 B607056 Demecycline CAS No. 987-02-0

Demecycline

Cat. No. B607056
CAS RN: 987-02-0
M. Wt: 430.41
InChI Key: JCSGAUKCDAVARS-OSYSIGQGSA-N
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Description

Demecycline is a tetracycline antibiotic used to treat a wide variety of susceptible bacterial infections . It is the C6-demethylated derivative of Tetracycline and is effective against bacterial infections including pneumonia and other respiratory tract infections .


Synthesis Analysis

Demecycline (DMTC) and demeclocycline (DMCTC) are C6-demethylated derivatives of tetracycline (TC) and chlortetracycline (CTC), respectively. They are precursors of minocycline and tigecycline, which showed remarkable bioactivity against TC-resistant bacteria and have been used clinically for decades .


Molecular Structure Analysis

The molecular formula of Demecycline is C21H22N2O8 . The molecular weight is 430.4 g/mol . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

The chemical reactions of Demecycline are catalyzed by pH; the rate of such chemical reaction is monitored by determining the rate of degradation of the drug against the concentration constant of the solvent, temperature, pH, and ionic strength .


Physical And Chemical Properties Analysis

Demeclocycline is a semisynthetic tetracycline derived from Streptomyces aureofaciens . It is orally available and is likely to cause injury similar to that described for tetracycline, oxytetracycline, and doxycycline . The solubility of Demecycline in water is 1.5 mg/mL .

Scientific Research Applications

  • Production of Drug Precursors : Demecycline (DMTC) and demeclocycline (DMCTC) are precursors for minocycline and tigecycline, which are effective against tetracycline-resistant bacteria. An innovative approach involved metabolic engineering of Streptomyces aureofaciens for the biosynthesis of these precursors, showcasing a successful application of synthetic biology in drug development (Yang et al., 2020).

  • Treatment of Water Intoxication and SIADH : Demeclocycline has been studied for its use in treating self-induced water intoxication and the syndrome of inappropriate antidiuretic hormone (SIADH). It acts as a competitive inhibitor of antidiuretic hormone at renal tubules, effectively reducing the severity and frequency of hyponatremic episodes (Nixon et al., 1982); (Cherrill et al., 1975).

  • Applications in Oocyte Enucleation and SCNT : Demeclocycline (DEM) has been applied in oocyte enucleation, a crucial step in somatic cell nuclear transfer (SCNT). DEM treatment in porcine oocytes induced chromosome condensation and altered the distribution of maturation-promoting factor (MPF), facilitating more efficient enucleation and subsequent SCNT processes (Li et al., 2014).

  • Treatment of SIADH in Non-Malignant Disease : Besides its use in malignant disease, demeclocycline is sometimes prescribed for SIADH associated with non-malignant diseases, particularly chronic respiratory disorders. Its effectiveness in these cases highlights its broader therapeutic potential (Vyas et al., 1984).

  • Neuroprotective Properties : Studies have shown that demeclocycline, along with other tetracyclines like chlortetracycline, exhibits neuroprotective properties against glutamate-induced neuronal death and cerebral ischemia. This suggests its potential use in neurodegenerative diseases and related conditions (Jiang et al., 2005).

  • Potential Use in Multiple Sclerosis : Minocycline, a derivative of demeclocycline, has shown promise in treating chronic relapsing-remitting experimental allergic encephalomyelitis, an animal model of multiple sclerosis. This indicates the potential of demeclocycline derivatives in autoimmune disorders (Popovic et al., 2002).

  • Intraocular Pressure-Lowering Effects : Demeclocycline has been formulated into liposomal preparations to study its effects on lowering intraocular pressure, demonstrating its potential application in ocular conditions (Afouna et al., 2005).

Safety And Hazards

Demecycline should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

There are several relevant papers on Demecycline. For instance, a paper titled “Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review” discusses the efficacy and safety of demeclocycline in patients with mild-to-moderate COVID-19 . Another paper titled “Long-term Use of Demeclocycline for the Treatment of Chronic Hyponatremia” discusses the successful maintenance of a patient with symptomatic, severe, chronic hyponatremia on long-term demeclocycline therapy .

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMLZHPWMTQGK-SOUFLCLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024794
Record name Demecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demecycline

CAS RN

987-02-0
Record name Demecycline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMECYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
45
Citations
W Yang, L Kong, Q Wang, Z Deng, D You - Synthetic and Systems …, 2020 - Elsevier
Demecycline (DMTC) and demeclocycline (DMCTC) are C6-demethylated derivatives of tetracycline (TC) and chlortetracycline (CTC), respectively. They are precursors of minocycline …
Number of citations: 3 www.sciencedirect.com
B Zakeri, GD Wright - Biochemistry and Cell Biology, 2008 - cdnsciencepub.com
For more than half a century, tetracycline antibiotics have been used to treat infectious disease. However, what once used to be a commonly prescribed family of antibiotics has now …
Number of citations: 191 cdnsciencepub.com
ML Nelson - 2002 - Elsevier
… Early antibacterial compounds discovered in Streptomyces fermentation broths include demecycline 4, demeclocycline _5, terramycin X _5, and chelocardin 7, while more recently, the …
Number of citations: 15 www.sciencedirect.com
H Tang, C Xu, P Zhang, T Luo, Y Huang… - European Journal of …, 2023 - Elsevier
… , urea, loop diuretics, salt tablets demecycline and hypertonic saline. Despite the lack of … Demecycline can also be used to correct hyponatremia. However, due to its different efficacy…
Number of citations: 3 www.sciencedirect.com
Z Modr, M Hejzlar, J Turek, V Bláha - Casopis Lekaru Ceskych, 1965 - cabdirect.org
… pyogenes, Escherichia col'i and Neisseria gonorrhoeae, methacycline was found to be 1.8-4.1 times as effective as tetracycline, and was generally equal in effect to demecycline (6-…
Number of citations: 3 www.cabdirect.org
S Billié, K Reversé, S Chambon, T Cachot… - … of Pharmaceutical and …, 2022 - Elsevier
… In theory, there are only two logical structures: 1) demecycline, an impurity observed during the starting material fermentation process to prepare tetracycline and impossible to form …
Number of citations: 1 www.sciencedirect.com
A Pines - Journal of Antimicrobial Chemotherapy, 1982 - academic.oup.com
… ) 600 mg daily, minocycline hydrochloride (Minocin) 200 mg daily, doxycycline (Vibramycin) 100 mg daily, clomocycline (Megaclor) and chlortetracycline, tetracycline and demecycline …
Number of citations: 5 academic.oup.com
ECC Gillespie - Tetracyclines in Biology, Chemistry and …, 2012 - books.google.com
… Demecycline can also be directly acetylated using HBr and acetic acid to produce 6-O-acetoxy-6-demethyl tetracycline IV. Both the fluorine and acetoxy 3-isomers are more active …
Number of citations: 0 books.google.com
L Al-Kathiri, A Al-Asmaili - Oman medical journal, 2016 - ncbi.nlm.nih.gov
… The rate of photo-onycholysis for tetracyclines is as follows: demecycline >doxycycline >tetracycline >minocycline. The phototoxicity of doxycycline is linked to lumidoxycycline, one of its …
Number of citations: 23 www.ncbi.nlm.nih.gov
ML Nelson, L Pasteur… - Tetracyclines in Biology …, 2001 - books.google.com
… Demecycline can also be directly acetylated using HBr and acetic acid to produce 6-a-acetoxy-6-demethyl tetracycline IV. Both the fluorine and acetoxy ẞ-isomers are more active …
Number of citations: 2 books.google.com

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